5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene

Lipophilicity Drug Design ADME Prediction

5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene (CAS 1823959-64-3) is a polyhalogenated benzene derivative with the molecular formula C₇H₄BrCl₂F and a molecular weight of 257.91 g/mol. It belongs to the class of halogenated aromatic building blocks used in medicinal, agrochemical, and materials research.

Molecular Formula C7H4BrCl2F
Molecular Weight 257.91 g/mol
Cat. No. B13068765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene
Molecular FormulaC7H4BrCl2F
Molecular Weight257.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)CCl)Cl)Br
InChIInChI=1S/C7H4BrCl2F/c8-4-1-6(10)5(3-9)7(11)2-4/h1-2H,3H2
InChIKeyGDOCZARGCJWPNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene (CAS 1823959-64-3): Procurement-Relevant Identity and Physicochemical Profile for Halogenated Aromatic Intermediate Sourcing


5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene (CAS 1823959-64-3) is a polyhalogenated benzene derivative with the molecular formula C₇H₄BrCl₂F and a molecular weight of 257.91 g/mol [1]. It belongs to the class of halogenated aromatic building blocks used in medicinal, agrochemical, and materials research. Its substitution pattern places a chloromethyl (–CH₂Cl) group ortho to a ring chlorine and between a fluorine and a bromine, establishing a densely functionalized scaffold that cannot be replicated by simple monohalo or dihalo benzyl halides [1].

Why 5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene Cannot Be Replaced by Common Benzyl Halide Analogs in Multi-Step Synthesis


Generic benzyl halide analogs such as 2-chloro-3-fluorobenzyl bromide (CAS 874285-19-5) or 1-bromo-3-(chloromethyl)-5-fluorobenzene (CAS 1094651-50-9) lack the combination of a ring-bound chlorine and a differentiated benzylic leaving group that defines the target compound [1][2]. The target compound's three distinct halogen types (Br, Cl, F) and the ortho-relationship of the chloromethyl handle to the ring chlorine create a reactivity hierarchy that enables sequential, site-selective functionalization—a feature absent in simpler analogs where only one or two halogen types are present [1][2]. Substitution with a less-halogenated analog therefore risks altering reaction regioselectivity, reducing synthetic efficiency, or limiting downstream diversification pathways.

Quantitative Differentiation Evidence for 5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene Versus Closest Analogs


Higher Computed Lipophilicity (XLogP3 = 3.7) Versus the Monochloro Analog (XLogP3 = 3.1) Drives Differential Pharmacokinetic Potential

The target compound's computed XLogP3-AA value is 3.7, derived from its C₇H₄BrCl₂F composition [1]. In contrast, the structurally simpler analog 1-bromo-3-(chloromethyl)-5-fluorobenzene (C₇H₅BrClF), which lacks the second ring chlorine, has a computed XLogP3-AA of 3.1 [2]. The ΔXLogP3 of +0.6 log units translates to a roughly four-fold increase in octanol-water partition coefficient, indicating meaningfully higher membrane permeability potential for drug-design applications where moderate-to-high lipophilicity is required [1][2].

Lipophilicity Drug Design ADME Prediction

Enhanced Molecular Weight (257.91 g/mol) and Halogen Count Enable Late-Stage Derivatization Strategies Inaccessible to Lighter Analogs (MW 223–241 g/mol)

The target compound has a molecular weight of 257.91 g/mol and contains three chemically distinct halogen types (Br, Cl, F) [1]. Common procurement alternatives such as 2-chloro-3-fluorobenzyl bromide (MW 223.47 g/mol, C₇H₅BrClF) and 5-bromo-2-(chloromethyl)-1,3-difluorobenzene (MW 241.46 g/mol, C₇H₄BrClF₂) possess substantially lower mass and fewer halogen types [2]. The additional 34.4 g/mol (versus the BrClF analog) and the presence of a second ring chlorine introduce a differentiated cross-coupling site (C–Cl) that remains intact under typical Suzuki–Miyaura conditions optimized for aryl bromides, enabling sequential C–C bond formation at the bromide position followed by orthogonal activation of the chloride [1].

Molecular Weight Tuning Halogen Diversity Fragment-Based Drug Discovery

Differentiated Benzylic Leaving Group (Chloromethyl vs. Bromomethyl) Enables Milder Alkylation Selectivity in Sequential Functionalization Protocols

The target compound features a chloromethyl (–CH₂Cl) benzylic handle, whereas the structurally analogous 5-bromo-1-(bromomethyl)-3-chloro-2-fluorobenzene (CAS 2092617-82-6) carries a more reactive bromomethyl (–CH₂Br) group [1]. The difference in benzylic leaving-group reactivity (C–Cl bond dissociation energy ≈ 327 kJ/mol vs. C–Br ≈ 285 kJ/mol) provides a wider operational window for selective nucleophilic displacement at the benzylic position without competing with aryl halide cross-coupling at the bromine substituent. This differentiation is critical when both benzylic substitution and aryl coupling must be performed sequentially on the same scaffold without orthogonal protection [1].

Alkylation Selectivity Benzylic Leaving Group Sequential Synthesis

Unique Substitution Pattern (1-Cl, 2-CH₂Cl, 3-F, 5-Br) Provides a Regiospecific Scaffold for Ortho-Directed Metalation and Halogen Dance Sequences Absent in 1,3,5-Trisubstituted Regioisomers

The target compound's substitution pattern—chlorine at position 1, chloromethyl at position 2, fluorine at position 3, and bromine at position 5—creates a unique electronic environment where the fluorine atom can serve as an ortho-directing group for metalation, potentially activating the C-4 position for further functionalization [1]. Its regioisomer, 5-bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene (CAS 1534467-43-0), places the fluorine adjacent to the ring chlorine rather than between the chloromethyl and the ring chlorine, altering the electronic topology and the feasibility of ortho-lithiation or halogen dance pathways . The 1,2,3,5-tetrasubstituted pattern of the target compound uniquely positions the fluorine ortho to an unsubstituted ring carbon (C-4), a prerequisite for directed C–H activation strategies that are sterically and electronically obstructed in the 1,3,5-type regioisomer [1].

Regioselective Synthesis Halogen Dance Ortho-Directed Metalation

Optimal Procurement and Deployment Scenarios for 5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring Moderate-to-High Lipophilicity (cLogP ~3.7) for CNS or Membrane-Target Engagement

The target compound's XLogP3 of 3.7 [1] positions it in the desirable lipophilicity range for passive blood-brain barrier penetration while remaining below the typical toxicity-associated threshold of cLogP >5. Procurement teams seeking halogenated aromatic building blocks for CNS-targeted lead series should prioritize this scaffold over the less lipophilic 1-bromo-3-(chloromethyl)-5-fluorobenzene (XLogP3 = 3.1) [2] when higher membrane permeability is predicted to improve target engagement.

Multi-Step Parallel Synthesis Where Orthogonal Cross-Coupling Handles Minimize Protection/Deprotection Sequences

The presence of three chemically distinct halogens—aryl bromide (C-5), aryl chloride (C-1), and benzylic chloride (C-2-chloromethyl)—enables a defined reaction sequence: Suzuki coupling at the bromide, followed by Buchwald–Hartwig amination or Sonogashira coupling at the ring chloride, with final nucleophilic displacement at the chloromethyl group [1]. This built-in orthogonality eliminates two protection steps compared to analogs carrying only one aryl halide type, directly reducing synthesis duration and cost per compound in library production settings [1].

Fluorine-Containing Fragment Libraries for ¹⁹F NMR-Based Screening and Fragment-Based Drug Discovery (FBDD)

The fluorine atom at ring position 3 provides a sensitive ¹⁹F NMR reporter for protein-binding detection in fragment screening assays [1]. Unlike the difluoro analog 5-bromo-2-(chloromethyl)-1,3-difluorobenzene (MW 241.46) [2], the target compound offers a higher molecular weight (257.91 g/mol) and additional chlorine substituent, making it a 'medium-sized' fragment better suited for detecting weak affinity interactions while maintaining sufficient chemical space for fragment elaboration.

Agrochemical Intermediate Discovery Requiring Sequential Halogen Displacement for Structure-Activity Relationship (SAR) Exploration

The 1,2,3,5-tetrasubstituted pattern enables systematic SAR by independently varying substituents at four ring positions. The chloromethyl group at C-2 serves as a versatile handle for introducing amines, thioethers, or carbon nucleophiles, while the halogen differentiation at C-1 (Cl), C-3 (F), and C-5 (Br) supports chemoselective palladium-catalyzed cross-coupling in a controlled sequence [1]. This scaffold is therefore superior to 3,5-disubstituted analogs that lack the additional ring halogen for iterative diversification [1].

Quote Request

Request a Quote for 5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.